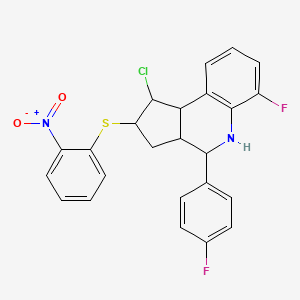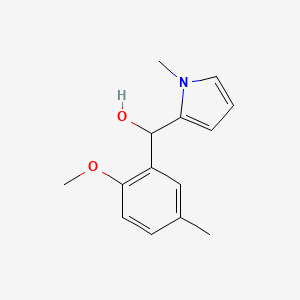
Hex-Ir(piq)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-Ir(piq)3, also known as Tris[2-(4-n-hexylphenyl)quinoline]iridium(III), is a metal-organic complex that contains three ligands of 4-n-hexylphenylquinoline and one iridium ion (III). This compound is known for its deep red color and excellent thermal and photostability. It is primarily used in organic light-emitting diodes (OLEDs) due to its strong phosphorescent properties .
Preparation Methods
Hex-Ir(piq)3 can be synthesized through a ligand exchange reaction. The primary method involves reacting palladium complexes with iridium salts in an organic solvent. The reaction conditions need to be carefully controlled, and solid-phase extraction techniques are used to purify the target product . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Hex-Ir(piq)3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common reagents used in these reactions include palladium complexes, iridium salts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hex-Ir(piq)3 has a wide range of scientific research applications:
Biology: Its strong phosphorescent properties make it useful in biological imaging and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where its phosphorescent properties could be used to target and destroy cancer cells.
Industry: Beyond OLEDs, it is used in optoelectronic devices, electronic displays, and light sensors.
Mechanism of Action
The mechanism of action of Hex-Ir(piq)3 involves its phosphorescent properties. When excited by an external energy source, the compound emits light through a process called phosphorescence. This involves the transition of electrons from a higher energy state to a lower energy state, releasing energy in the form of light. The molecular targets and pathways involved include the iridium ion and the ligands, which facilitate the energy transfer and emission processes .
Comparison with Similar Compounds
Hex-Ir(piq)3 is unique due to its specific ligand structure and the presence of the iridium ion. Similar compounds include:
Tris[2-phenylpyridinato-C2,N]iridium(III): Known for its use in OLEDs but with different ligand structures.
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III): Another phosphorescent material with different photophysical properties.
Tris[2-phenylpyridinato-C2,N]iridium(III): Similar in structure but with different ligands, affecting its emission properties.
These compounds share similar applications but differ in their specific properties and efficiencies, making this compound a unique and valuable material in its field.
Properties
CAS No. |
1268460-37-2 |
|---|---|
Molecular Formula |
C63H69IrN3+3 |
Molecular Weight |
1060.5 g/mol |
IUPAC Name |
1-(4-hexylphenyl)isoquinoline;iridium(3+) |
InChI |
InChI=1S/3C21H23N.Ir/c3*1-2-3-4-5-8-17-11-13-19(14-12-17)21-20-10-7-6-9-18(20)15-16-22-21;/h3*6-7,9-16H,2-5,8H2,1H3;/q;;;+3 |
InChI Key |
LDQKTTFIGYWRIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.CCCCCCC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea](/img/structure/B12640413.png)


![Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-](/img/structure/B12640432.png)
![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B12640440.png)




![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)
![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)

